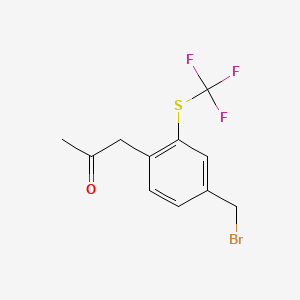
1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by the presence of bromomethyl, trifluoromethylthio, and propanone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a suitable aromatic precursor followed by the introduction of the trifluoromethylthio group. The final step involves the formation of the propan-2-one moiety under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and thiolation reactions, followed by purification steps to ensure the desired product’s purity. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction reactions to modify the trifluoromethylthio group.
Addition Reactions: The propan-2-one moiety can participate in addition reactions with nucleophiles, leading to the formation of alcohols or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions, oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, while the trifluoromethylthio group can modulate the compound’s lipophilicity and binding affinity. These interactions can lead to changes in the activity of target proteins and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
- 1-(4-(Bromomethyl)-2-(methylthio)phenyl)propan-2-one
- 1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)ethanone
Uniqueness
1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is unique due to the presence of both bromomethyl and trifluoromethylthio groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a unique combination of electrophilic and nucleophilic sites, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Biological Activity
1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one, with the CAS number 1804137-24-3, is a compound of interest in various fields of research, particularly in medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is C11H10BrF3OS, with a molecular weight of 327.16 g/mol. The compound exhibits unique structural features that contribute to its biological activity:
- Molecular Structure : The presence of bromomethyl and trifluoromethylthio groups enhances its reactivity and interaction with biological targets.
- Predicted Density : Approximately 1.54 g/cm³.
- Predicted Boiling Point : Around 281°C .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.
- Cytotoxic Effects : Research indicates that this compound may induce apoptosis in certain cancer cell lines, suggesting potential as an anticancer agent.
Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating moderate effectiveness compared to standard antibiotics .
Cytotoxicity Assays
In vitro cytotoxicity assays using human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability. IC50 values were calculated at approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells, showcasing its potential as an anticancer agent .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C11H10BrF3OS |
|---|---|
Molecular Weight |
327.16 g/mol |
IUPAC Name |
1-[4-(bromomethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10BrF3OS/c1-7(16)4-9-3-2-8(6-12)5-10(9)17-11(13,14)15/h2-3,5H,4,6H2,1H3 |
InChI Key |
HNLRYBZDIZHEQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)CBr)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















